

# Evobrutinib in Multiple Sclerosis: Clinical Dosing Regimen and Trial Outcomes

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## Compound Focus: Evobrutinib

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## Executive Summary

**Evobrutinib** is an oral, **central nervous system (CNS)-penetrant**, and highly selective **Bruton's tyrosine kinase (BTK) inhibitor** that was investigated for the treatment of relapsing multiple sclerosis (RMS). The recommended dosing regimen identified for pivotal Phase III trials was **45 mg twice daily (BID) administered with food**, a decision grounded in extensive exposure-response and pharmacokinetic/pharmacodynamic (PK/PD) modeling from Phase II studies. This dose was predicted to achieve optimal target engagement. While Phase II data demonstrated promising efficacy and a sustained safety profile, the subsequent **Phase III evolutionRMS 1 and 2 trials did not meet their primary endpoint**, showing no superiority over the active comparator teriflunomide (Aubagio) in reducing annualized relapse rates. This application note details the dose determination strategy, experimental protocols, and final clinical outcomes for researchers and drug development professionals.

## Clinical Dosing Rationale and Evolution

The dosing regimen for **evobrutinib** was refined throughout its clinical development based on rigorous PK/PD modeling, with the core objective of maintaining high levels of BTK occupancy (BTKO) to ensure efficacy.

## Phase II Dose-Finding and Exposure-Response Analysis

The foundational dose-finding analysis came from a **randomized, double-blind, Phase II study (NCT02975349)**. Patients were initially treated with **evobrutinib** (25 mg once daily (QD), 75 mg QD, or 75 mg BID) or placebo for 24 weeks, followed by a 24-week blinded extension period [1] [2].

- **Key Findings:** Exposure-response modeling established a direct relationship between **evobrutinib** exposure and clinical response. An area under the concentration-time curve over 24 hours at steady-state (**AUC<sub>0–24,SS</sub>**) of **≥400 ng/ml h** was associated with improvement in annualized relapse rate (ARR), and an AUC<sub>0–24,SS</sub> of **468 ng/ml h** was linked to a reduction in T1 gadolinium-enhancing (Gd+) and T2 lesions [1] [2].
- **Target Engagement:** These effective exposures were correlated with a **steady-state predose BTKO of ≥95%**. Simulations predicted that a 75 mg BID dose while fasting would maintain this target BTKO in 92% of patients [1] [2].
- **Food Effect and Dose Optimization:** Modeling revealed that administering **evobrutinib** with food increased its relative bioavailability by approximately 50%. Consequently, a **45 mg BID dose taken with food** was predicted to achieve comparable exposure and BTKO (>95% in 93% of patients) to the 75 mg BID fasted dose used in Phase II. This 45 mg BID regimen with food was therefore selected for Phase III trials [1] [2].

Table 1: Summary of **Evobrutinib** Dosing Regimens in Clinical Trials

Trial Phase	Dosing Regimen	Administration	BTK Occupancy Target	Primary Efficacy Outcome
Phase II [1] [2]	25 mg QD, 75 mg QD, 75 mg BID	Fasted	≥95% (achieved by 75 mg BID)	ARR of 0.11 for 75 mg BID at Week 48 [3]
Phase III [4] [1]	45 mg BID	With Food	≥95% (predicted)	Did not meet primary endpoint (ARR) [5]

## Long-Term Extension and Safety Data

Patients from the Phase II trial could enter an **open-label extension (OLE) study**, with treatment up to **192 weeks** from randomization. During the OLE, patients were initially switched to **evobrutinib** 75 mg QD and later to 75 mg BID [3].

- **Sustained Efficacy:** Patients who received 75 mg BID during the double-blind period maintained a **low ARR of 0.11** from week 48 through week 192 [3].
- **Biomarker and Safety Evidence:** Serum neurofilament light chain (NfL) levels, a marker of neuroaxonal injury, fell to levels comparable to a non-MS population. T1 Gd+ lesion counts remained low, and no new safety signals were identified with long-term use [3].
- **CNS Penetration Confirmation:** A cerebrospinal fluid (CSF) sub-study within the OLE confirmed that **evobrutinib** was detected in the CSF of all patients at concentrations similar to those in plasma, verifying its designed CNS-penetrant properties [3].

## Experimental Protocols and Workflows

### Protocol: Population PK/PD Modeling for Dose Selection

This methodology was critical for identifying the 45 mg BID dose for Phase III trials [1] [2].

- **Objective:** To characterize the population PK of **evobrutinib**, describe the PK/PD relationship for BTKO, and identify the exposure-response relationship for clinical efficacy endpoints (ARR, T1 Gd+ lesions).
- **Data Source:** Integrated data from Phase I studies in healthy participants and the Phase II study (NCT02975349) in patients with RMS.
- **Patient Population:** Patients with RMS who had at least one dose of **evobrutinib** and one quantifiable post-dose plasma PK concentration.
- **Methodology:**
  - **Population PK Model:** A nonlinear mixed-effects model was developed to characterize **evobrutinib**'s PK profile and identify sources of variability.
  - **BTK Occupancy Model:** A direct-effect PK/PD model was built to link **evobrutinib** exposure to BTKO in peripheral blood mononuclear cells.
  - **Exposure-Response Analysis:** Model-predicted exposures (AUC) and BTKO were correlated with clinical efficacy endpoints (ARR and MRI lesions) using non-linear models.
  - **Simulation of Dosing Scenarios:** The finalized model was used to simulate various dosing regimens (e.g., 45 mg BID with food) and predict their resulting exposures and BTKO profiles.

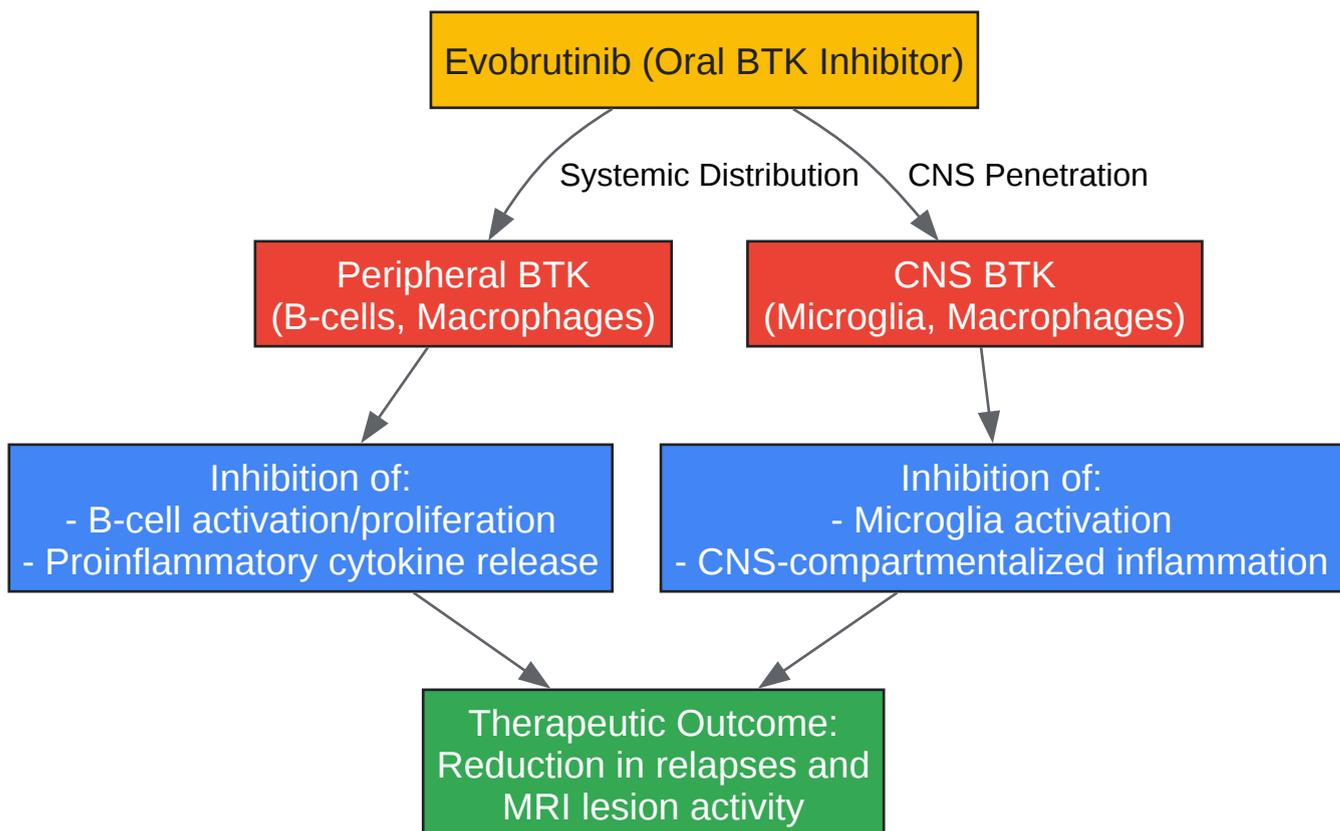
### Protocol: CSF Plasma Concentration Ratio Sub-Study

This sub-study aimed to confirm the CNS penetration of **evobrutinib** [3].

- **Objective:** To measure the concentration of **evobrutinib** in the cerebrospinal fluid (CSF) relative to plasma.
- **Patient Population:** A subset of patients (n=9) from the Phase II OLE study.
- **Methodology:**
  - **Sample Collection:** Paired CSF and plasma samples were collected concurrently from patients after they had received **evobrutinib** 75 mg BID.
  - **Bioanalysis:** **Evobrutinib** concentrations in both CSF and plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  - **Data Analysis:** The CSF-to-plasma concentration ratio was calculated for each patient to determine the extent of CNS penetration.

## Mechanism of Action and Clinical Workflow

The therapeutic rationale for **evobrutinib** is based on its novel mechanism of action targeting both peripheral and CNS-compartmentalized inflammation.



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Diagram 1: Mechanism of action of **evobrutinib**, illustrating dual inhibition of peripheral and CNS-compartmentalized inflammation.

## Clinical Trial Outcomes and Conclusion

### Pivotal Phase III Trial Results and Discontinuation

Despite the promising Phase II and OLE data, **evobrutinib** failed to demonstrate efficacy in its pivotal Phase III program.

- **Trial Design:** The **evolutionRMS 1 (NCT04338022)** and **evolutionRMS 2 (NCT04338061)** studies were multicenter, randomized, double-blind, active-controlled trials. They compared **evobrutinib** (45 mg BID with food) against **teriflunomide (Aubagio, 14 mg QD)** in adults with relapsing MS over at least 96 weeks [4] [6] [5].
- **Primary Endpoint: Annualized Relapse Rate (ARR)** over the double-blind treatment period (up to 156 weeks) [4] [5].
- **Outcome:** Both trials **did not meet their primary endpoint**. The ARR for **evobrutinib** was not superior to teriflunomide.
  - In evolutionRMS 1, the ARR was **0.11 for both evobrutinib and teriflunomide** [5].
  - In evolutionRMS 2, the ARR was **0.15 for evobrutinib versus 0.14 for teriflunomide** [5].
- **Program Status:** Following these results, the development of **evobrutinib** for multiple sclerosis has been **discontinued**, and it is not expected to be approved for MS treatment [5] [7].

Table 2: Summary of Key Efficacy Outcomes from **Evobrutinib** Clinical Trials

Trial / Period	Evobrutinib Dose	Comparator	Annualized Relapse Rate (ARR)	Result
Phase II (48-week) [3]	75 mg BID	Placebo / DMF	0.11 (95% CI: 0.04-0.25)	Positive
Phase II OLE (192-week) [3]	75 mg BID (after switch)	N/A	0.11 (95% CI: 0.05-0.22)	Sustained efficacy
Phase III (evolutionRMS 1) [5]	45 mg BID	Teriflunomide	0.11 vs 0.11	Not Superior

Trial / Period	Evobrutinib Dose	Comparator	Annualized Relapse Rate (ARR)	Result
Phase III (evolutionRMS 2) [5]	45 mg BID	Teriflunomide	0.15 vs 0.14	Not Superior

## Conclusion

The development of **evobrutinib** provides a key case study in rational dose selection for CNS-targeted therapies. The regimen of **45 mg BID with food** was scientifically justified by robust PK/PD modeling aiming to maintain >95% BTK occupancy. However, the failure of this optimally-dosed regimen to outperform an established therapy in large, well-controlled Phase III trials underscores the critical challenge of translating mechanistic targets and Phase II efficacy into pivotal clinical success. The results have led to the discontinuation of **evobrutinib**'s MS program and highlight the inherent risks in drug development.

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